![molecular formula C11H18Cl3N3OS B5216423 N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)
N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide
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Overview
Description
N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide, commonly known as AZT, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of AZT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Studies have shown that AZT can inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. AZT has also been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in metabolism and inflammation.
Biochemical and Physiological Effects
AZT has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. Studies have also shown that AZT can improve glucose metabolism and insulin sensitivity, and reduce lipid accumulation in the liver.
Advantages and Limitations for Lab Experiments
One of the advantages of using AZT in lab experiments is its relatively low cost and easy availability. However, AZT has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of AZT. One area of research is the development of new drugs based on the AZT scaffold. Another area of research is the investigation of the potential neuroprotective effects of AZT in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of AZT and its potential applications in cancer research and drug discovery.
Conclusion
In conclusion, AZT is a chemical compound that has been widely studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of AZT in various scientific research fields.
Synthesis Methods
AZT can be synthesized through a multi-step process that involves the reaction of 2,2,2-trichloroethyl chloroformate with azepan-1-amine, followed by reaction with thiourea and acetic anhydride. The final product is obtained through recrystallization and purification.
Scientific Research Applications
AZT has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, AZT has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, AZT has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In drug discovery, AZT has been used as a scaffold for the development of new drugs.
properties
IUPAC Name |
N-[1-(azepane-1-carbothioylamino)-2,2,2-trichloroethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Cl3N3OS/c1-8(18)15-9(11(12,13)14)16-10(19)17-6-4-2-3-5-7-17/h9H,2-7H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGJQSOCXGUEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)N1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide |
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